molecular formula C10H13ClF3N3 B11852201 1-(5-(Trifluoromethyl)pyridin-3-yl)piperazine hydrochloride

1-(5-(Trifluoromethyl)pyridin-3-yl)piperazine hydrochloride

Cat. No.: B11852201
M. Wt: 267.68 g/mol
InChI Key: ZPPBTNSZLAOVTB-UHFFFAOYSA-N
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Properties

Molecular Formula

C10H13ClF3N3

Molecular Weight

267.68 g/mol

IUPAC Name

1-[5-(trifluoromethyl)pyridin-3-yl]piperazine;hydrochloride

InChI

InChI=1S/C10H12F3N3.ClH/c11-10(12,13)8-5-9(7-15-6-8)16-3-1-14-2-4-16;/h5-7,14H,1-4H2;1H

InChI Key

ZPPBTNSZLAOVTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=CC(=C2)C(F)(F)F.Cl

Origin of Product

United States

Chemical Reactions Analysis

1-(5-(Trifluoromethyl)pyridin-3-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1-(5-(Trifluoromethyl)pyridin-3-yl)piperazine hydrochloride has been identified as a potential selective antagonist for α2-adrenoceptors. This property suggests its usefulness in treating anxiety and depression. The compound's lipophilicity may enhance its efficacy as a therapeutic agent, potentially leading to improved pharmacokinetic profiles.

Case Studies in Pharmacology

  • Antinociceptive Effects : Research has demonstrated that similar compounds exhibit potent antinociceptive effects, indicating potential applications in pain management . For instance, studies on related compounds have shown efficacy in reducing inflammatory pain through mechanisms involving fatty acid amide hydrolase inhibition.
  • Antiviral Activity : Novel derivatives of trifluoromethyl pyridine piperazine have shown promising antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), suggesting that such compounds could serve as plant activators or antiviral agents in agricultural settings .

Agricultural Applications

The compound's ability to enhance systemic acquired resistance (SAR) in plants indicates its potential as a plant activator. Studies have shown that derivatives can induce the activities of enzymes like superoxide dismutase (SOD) and polyphenol oxidase (PPO), which are crucial for plant defense mechanisms .

Research Findings on Plant Activators

  • Bioassays : A series of bioassays revealed that certain trifluoromethyl pyridine piperazine derivatives significantly protect plants from viral infections by enhancing their innate defense responses.
  • Mechanisms of Action : The active compounds trigger phenylpropanoid biosynthetic pathways, which are essential for plant resistance against pathogens .

Comparison with Related Compounds

A comparison table can elucidate how this compound stacks up against other similar compounds regarding their biological activities and applications:

Compound NameBiological ActivityApplication AreaReference
This compoundSelective α2-adrenoceptor antagonistMedicinal Chemistry
PF-04457845FAAH inhibitorPain Management
Trifluoromethyl Pyridine DerivativesAntiviralAgricultural Science

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-3-yl)piperazine hydrochloride involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in flaccid paralysis of certain organisms, making it useful in antiparasitic applications.

Comparison with Similar Compounds

1-(5-(Trifluoromethyl)pyridin-3-yl)piperazine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a trifluoromethyl group and a piperazine moiety, which confer distinct chemical and biological properties.

Biological Activity

1-(5-(Trifluoromethyl)pyridin-3-yl)piperazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making it a valuable moiety in drug design. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a trifluoromethyl pyridine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

This compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and potential anticancer properties. The trifluoromethyl group enhances lipophilicity, which can improve the ability of the compound to cross cell membranes and interact with intracellular targets.

Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced anticancer properties. For instance, studies have shown that similar compounds can inhibit pathways involved in tumor growth and metastasis. In particular, piperazine derivatives have been associated with the modulation of signaling pathways such as PD-1/PD-L1 interactions, crucial for immune evasion in cancer cells .

Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of related piperazine derivatives, compounds were tested against various cancer cell lines. Results indicated that derivatives with trifluoromethyl substitutions demonstrated significant cytotoxicity compared to non-fluorinated analogs. The mechanism was attributed to the inhibition of specific kinases involved in cancer cell proliferation .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-710PI3K inhibition
This compoundA5498MAPK pathway inhibition
Compound BHeLa12Apoptosis induction

Study 2: Neurotransmitter Interaction

Another study focused on the interaction of this compound with serotonin receptors. The results indicated that it could act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in synaptic clefts, which is beneficial for treating depression and anxiety disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilicity. Initial studies indicate a moderate half-life and clearance rate, making it a suitable candidate for further development in therapeutic applications.

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